iCRT3
Overview
Description
Molecular Structure Analysis
ICRT3 interferes with β-catenin binding to TCF and thereby inhibits β-catenin-dependent transcription without affecting its structural interactions with E-cadherin and α-catenin . It has been used to inhibit the interactions between β-catenin and transcription factor (TCF) .Chemical Reactions Analysis
ICRT3 has been shown to significantly reduce the LPS-induced Wnt/β-catenin activity and also inhibit TNF-α production and IκB degradation in a dose-dependent manner . It also inhibits cytokine production in LPS-stimulated macrophages .Physical And Chemical Properties Analysis
ICRT3 has a molecular formula of C23H26N2O2S and a molecular weight of 394.53 . It is a small cell-permeable oxazole compound .Scientific Research Applications
Understanding iCRT3 in Pulmonary Fibrosis
- Lysyl Hydroxylase 3 and Pulmonary Fibrosis : Lysyl hydroxylase 3 (LH3) plays a crucial role in collagen deposition and the development of pulmonary fibrosis. iCRT3, identified as an inhibitor of Wnt and β-catenin responsive transcription, impacts the regulation of LH3. Research suggests that iCRT3 can decrease LH3 protein expression, which in turn affects collagen cross-linking production, providing insights into pulmonary fibrosis treatment strategies (Shao et al., 2019).
iCRT3 in Chemotherapy Research
- Induction Chemotherapy in Nasopharyngeal Carcinoma : In the context of nasopharyngeal carcinoma, iCRT3 appears to be considered as part of the treatment landscape. A study focusing on the role of induction chemotherapy (IC) alongside concurrent chemoradiotherapy (CCRT) for specific patient subgroups references iCRT3, indicating its potential relevance in oncological treatment protocols (Xu et al., 2019).
iCRT3 in Research Methodology
- Issue-Based Clustering of Scholarly Articles : iCRT3 is referenced in the context of research methodologies, particularly in the clustering of scholarly articles based on research issues. The technique, named ICRT (Issue-based Clustering with Reference Titles), uses titles of references cited by articles to identify research issues, which could be linked to applications of iCRT3 in data analysis and research categorization (Liu & Hsu, 2018).
iCRT3 in Educational Research
- Clinical Research Training : The role of iCRT3 extends to educational aspects, with a mention in the context of clinical research training programs. Such training programs, like the Introduction to Clinical Research Training (ICRT) conducted in Dubai, highlight the need for systematic educational approaches in scientific research, potentially incorporating elements related to iCRT3 (Mustafa & Kamel, 2020).
Safety And Hazards
ICRT3 is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . It is not considered to be either persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher .
properties
IUPAC Name |
2-[[2-(4-ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-N-(2-phenylethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S/c1-3-18-9-11-20(12-10-18)23-25-21(17(2)27-23)15-28-16-22(26)24-14-13-19-7-5-4-6-8-19/h4-12H,3,13-16H2,1-2H3,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDYVSIBWGVBKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=C(O2)C)CSCC(=O)NCCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((2-(4-Ethylphenyl)-5-methyloxazol-4-yl)methyl)thio)-N-phenethylacetamide | |
CAS RN |
901751-47-1 | |
Record name | 901751-47-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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